15-去氢前列腺素A1

描述

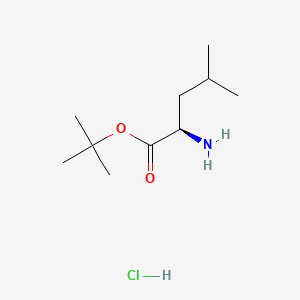

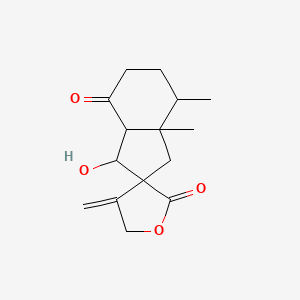

15-dehydroprostaglandin A1 is a chemical compound . It contains a total of 54 atoms, including 30 Hydrogen atoms, 20 Carbon atoms, and 4 Oxygen atoms . The molecule has a total of 54 bonds, including 24 non-Hydrogen bonds, 5 multiple bonds, 13 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 15-dehydroprostaglandin A1 involves complex biochemical reactions. A new synthetic method for 15-dehydroprostaglandin B1 methyl ester, which is similar to 15-dehydroprostaglandin A1, has been developed in four steps from commercially available starting materials . Another study discusses the changes in levels of 15-Hydroxyprostaglandin Dehydrogenase and Prostaglandin H Synthase, which play important roles in regulating the synthesis, metabolism, and availability of primary prostaglandins .Molecular Structure Analysis

The molecular structure of 15-dehydroprostaglandin A1 is intricate, featuring a central five-membered ring, two long hydrophobic hydrocarbon chains often referred to as “side chains”, and various functional groups .Chemical Reactions Analysis

15-dehydroprostaglandin A1 is a prostaglandin carboxylic acid anion that is the conjugate base of 15-dehydro-prostaglandin A1, obtained by deprotonation of the carboxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of 15-dehydroprostaglandin A1 are determined by its molecular structure. It has a specific density, total porosity, air space, and water retention . The most important chemical characteristics include pH, electrical conductivity, and available nutrient content .科学研究应用

Cardiovascular System Research

15-keto Prostaglandin A1 is used in the research of the cardiovascular system . It’s a metabolite of Prostaglandin A1 (PGA1), which is known to have effects on the cardiovascular system .

Vasoconstriction Studies

This compound is used in studies related to vasoconstriction . For instance, it has been found that 15-keto Prostaglandin A1, given at a concentration of 6 µM, causes vasoconstriction of rabbit lung that is comparable to that induced by angiotensin II .

Lipid Biochemistry

15-keto Prostaglandin A1 plays a role in lipid biochemistry, specifically in the cyclooxygenase pathway . This pathway is involved in the metabolism of arachidonic acid, a fatty acid that plays a crucial role in cellular functions .

Cancer Therapy Research

Prostaglandin Reductase 1 (PTGR1) is a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and mainly responsible for the deactivation of some eicosanoids, including prostaglandins and leukotriene B4 . 15-keto Prostaglandin A1, as a metabolite of PGA1, is produced by 15-hydroxy PG dehydrogenase, which is related to PTGR1 . Therefore, it’s used in research related to cancer therapy, specifically in understanding the function and structure of PTGR1 .

Inflammation Pharmacology

15-keto Prostaglandin A1 is also used in inflammation pharmacology . It’s involved in both COX and LOX downstream pathways to further metabolize eicosanoids .

Synthesis of Prostaglandins

15-keto Prostaglandin A1 is used in the development of efficient and stereoselective synthesis of prostaglandins (PGs), owing to their valuable medicinal applications and unique chemical structures .

未来方向

Research on 15-dehydroprostaglandin A1 and related compounds is ongoing. One study suggests that Prostaglandin Reductase 1 (PTGR1), a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and mainly responsible for the deactivation of some eicosanoids, including prostaglandins and leukotriene B4, could be a novel target for cancer therapeutics .

作用机制

Target of Action

The primary target of 15-keto Prostaglandin A1 is Prostaglandin Reductase 1 (PTGR1) . PTGR1 is a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and is mainly responsible for the deactivation of some eicosanoids, including prostaglandins .

Mode of Action

15-keto Prostaglandin A1 is a metabolite of Prostaglandin A1 (PGA1), produced by 15-hydroxy PG dehydrogenase . It interacts with its target, PTGR1, to further metabolize eicosanoids .

Biochemical Pathways

15-keto Prostaglandin A1 is involved in the arachidonic acid metabolism pathway . Arachidonic acid can be metabolized through cyclooxygenase (COX) and lipoxygenase (LOX) pathways to generate eicosanoids, such as prostaglandins, leukotrienes, and lipoxins . PTGR1, the target of 15-keto Prostaglandin A1, is involved in both COX and LOX downstream pathways to further metabolize eicosanoids .

Pharmacokinetics

It’s known that the compound is a metabolite of pga1, produced by 15-hydroxy pg dehydrogenase . It can be produced from PGA1 in pig lung, trachea, aorta, and pulmonary artery tissue preparations .

Result of Action

It’s known that 15-keto prostaglandin a1, given at a concentration of 6 µm, causes vasoconstriction of rabbit lung that is comparable to that induced by angiotensin ii .

属性

IUPAC Name |

7-[(1R,5S)-2-oxo-5-[(E)-3-oxooct-1-enyl]cyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-16,18H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHFAJZOFTAOC-DTXSUPOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C=CC(=O)C1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348005 | |

| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61600-67-7 | |

| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

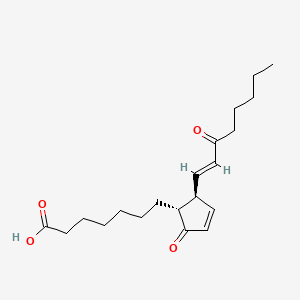

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)